molecular formula C19H21Cl2NO2 B4978931 4-(2,4-dichlorophenoxy)-N-(2-isopropylphenyl)butanamide

4-(2,4-dichlorophenoxy)-N-(2-isopropylphenyl)butanamide

Cat. No. B4978931
M. Wt: 366.3 g/mol
InChI Key: MFXKAYJHAMYTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorophenoxy)-N-(2-isopropylphenyl)butanamide, commonly known as dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the class of benzoic acid herbicides and is a selective systemic herbicide. Dicamba has been in use since the 1960s and has been a popular choice for controlling weeds in corn, soybean, cotton, and other crops.

Mechanism of Action

Dicamba works by disrupting the growth and development of plants. It is absorbed by the leaves and stems of the plant and is translocated to the growing points of the plant, where it interferes with the production of auxin, a plant hormone that is essential for growth. This leads to abnormal growth and development of the plant, eventually resulting in its death.
Biochemical and Physiological Effects:
Dicamba has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of enzymes involved in the production of auxin, leading to a reduction in the levels of this hormone in the plant. This, in turn, affects the growth and development of the plant, leading to stunted growth, leaf curling, and other abnormalities.

Advantages and Limitations for Lab Experiments

Dicamba is widely used in laboratory experiments to study the effects of herbicides on plants. Its advantages include its effectiveness in controlling a wide range of broadleaf weeds, its selective action, and its ability to be used in combination with other herbicides. However, dicamba has some limitations, including its potential to drift and cause damage to non-target plants, and its persistence in the soil.

Future Directions

There are several future directions for research on dicamba. One area of research is the development of new formulations of dicamba that are less prone to drift and have a lower impact on non-target plants. Another area of research is the study of the long-term effects of dicamba on soil health and the environment. Additionally, research is needed to better understand the mechanisms of resistance to dicamba in weeds and to develop new strategies for weed control.

Synthesis Methods

The synthesis of dicamba involves the reaction of 2-methyl-4-chlorophenoxyacetic acid with isopropylamine in the presence of a catalyst such as sulfuric acid. The resulting product is 4-(2,4-dichlorophenoxy)-N-(2-isopropylphenyl)butanamide, which is a white crystalline solid with a melting point of 114-116°C.

Scientific Research Applications

Dicamba has been extensively studied for its use as a herbicide in agriculture. Research has shown that dicamba is effective in controlling a wide range of broadleaf weeds, including those that are resistant to other herbicides. Dicamba is also used in combination with other herbicides to improve weed control.

properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(2-propan-2-ylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2NO2/c1-13(2)15-6-3-4-7-17(15)22-19(23)8-5-11-24-18-10-9-14(20)12-16(18)21/h3-4,6-7,9-10,12-13H,5,8,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXKAYJHAMYTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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